molecular formula C17H20N2S B5847316 1,1-Dibenzyl-3-ethylthiourea CAS No. 64575-17-3

1,1-Dibenzyl-3-ethylthiourea

Cat. No.: B5847316
CAS No.: 64575-17-3
M. Wt: 284.4 g/mol
InChI Key: RQFQFIMWLWCECZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1-Dibenzyl-3-ethylthiourea is an organosulfur compound with the molecular formula C₁₇H₂₀N₂S. It belongs to the class of thiourea derivatives, which are known for their diverse applications in various fields such as organic synthesis, pharmaceuticals, and industrial processes . Thioureas are characterized by the presence of a thiocarbonyl group (C=S) bonded to two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1-Dibenzyl-3-ethylthiourea can be synthesized through the reaction of dibenzylamine with ethyl isothiocyanate. The reaction typically occurs in an organic solvent such as ethanol or acetonitrile under reflux conditions. The general reaction scheme is as follows:

C6H5CH2NHCH2C6H5+C2H5NCSC6H5CH2NHC(S)NHC2H5CH2C6H5\text{C}_6\text{H}_5\text{CH}_2\text{NHCH}_2\text{C}_6\text{H}_5 + \text{C}_2\text{H}_5\text{NCS} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{NHC(S)NHC}_2\text{H}_5\text{CH}_2\text{C}_6\text{H}_5C6​H5​CH2​NHCH2​C6​H5​+C2​H5​NCS→C6​H5​CH2​NHC(S)NHC2​H5​CH2​C6​H5​

Properties

IUPAC Name

1,1-dibenzyl-3-ethylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2S/c1-2-18-17(20)19(13-15-9-5-3-6-10-15)14-16-11-7-4-8-12-16/h3-12H,2,13-14H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQFQFIMWLWCECZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=S)N(CC1=CC=CC=C1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10983193
Record name N,N-Dibenzyl-N'-ethylcarbamimidothioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10983193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64575-17-3
Record name NSC174045
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174045
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,N-Dibenzyl-N'-ethylcarbamimidothioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10983193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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